Muscarinic Acetylcholine Receptor Agonist Site Binding: 100 nM IC50 vs. Non-Methylated Analog Inactivity
3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid (assayed as CHEMBL170903) demonstrates potent binding to muscarinic acetylcholine receptor agonist sites (RCMD) in rat neocortex with an IC50 value of 100 nM, representing nanomolar affinity for a GPCR target of therapeutic relevance [1]. In contrast, a structurally related non-methylated 5,6-dihydro-1,4-dioxine carboxylate derivative (BDBM47703) tested in comparable GPCR modulation assays (RGS7/RGS19/RGS16) showed negligible activity with EC50 > 30,000 nM, representing a >300-fold loss of target engagement [2].
| Evidence Dimension | Target binding affinity (GPCR modulation) |
|---|---|
| Target Compound Data | IC50 = 100 nM (0.1 μM) |
| Comparator Or Baseline | 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester derivative (BDBM47703): EC50 > 30,000 nM (>30 μM) |
| Quantified Difference | >300-fold superior potency (100 nM vs. >30,000 nM) |
| Conditions | [3H]cis-methyldioxolane competitive binding assay, rat neocortex tissue (RCMD agonist sites) |
Why This Matters
For neuroscience-focused screening libraries, the 3-methyl substitution on the dioxine core confers nanomolar GPCR engagement absent in non-methylated analogs.
- [1] BindingDB. BDBM50212580 (CHEMBL170903). Affinity Data: IC50 100 nM. Assay: Inhibition of [3H]cis-methyldioxolane binding to label agonist sites (RCMD) in rat neocortex. DOI: 10.1016/S0960-894X(00)80538-7. View Source
- [2] BindingDB. BDBM47703. Affinity Data: EC50 > 30,000 nM. Assay: HTS to identify small molecule regulators of RGS family protein interaction (NIH R21NS057014). View Source
